molecular formula C24H26N2O4 B2781191 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951984-87-5

9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2781191
CAS No.: 951984-87-5
M. Wt: 406.482
InChI Key: VHSIOFQPANJZAF-UHFFFAOYSA-N
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Description

9-(3-Morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a heterocyclic compound featuring a chromenooxazinone core fused with a morpholinopropyl substituent. This structure combines a benzopyran moiety with a 1,3-oxazine ring, which is further functionalized with a morpholine-containing alkyl chain. Morpholine derivatives are often associated with enhanced solubility and bioavailability due to their polar amine and ether functionalities .

Properties

IUPAC Name

9-(3-morpholin-4-ylpropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c27-24-20(18-5-2-1-3-6-18)15-19-7-8-22-21(23(19)30-24)16-26(17-29-22)10-4-9-25-11-13-28-14-12-25/h1-3,5-8,15H,4,9-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSIOFQPANJZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The initial step involves the synthesis of the chromeno core through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Oxazine Ring Formation: The chromeno intermediate is then reacted with an appropriate amine, such as morpholine, in the presence of a catalyst to form the oxazine ring.

    Substitution Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Amine derivatives from the reduction of the oxazine ring.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery, especially in the fields of oncology and neurology.

Industry

In material science, the compound is explored for its potential use in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one exerts its effects is largely dependent on its interaction with molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The morpholine ring and phenyl group are crucial for binding to these targets, while the chromeno-oxazine core provides structural stability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Chromenooxazinone Derivatives

Compound Name Substituents Key Structural Differences Reference
Target Compound 3-Phenyl, 9-(3-morpholinopropyl) Morpholine ring enhances polarity; propyl linker improves conformational flexibility
4a (n=3) 3-(4-Methoxyphenyl), 9-(4-hydroxybutyl) Hydroxybutyl chain introduces hydrogen-bonding potential; methoxy group modulates electron density
4b (n=4) 3-(3,4-Dimethoxyphenyl), 9-(4-hydroxypentyl) Extended pentyl chain increases lipophilicity; dimethoxy groups alter steric and electronic profiles
4d (n=4) 2-Methyl, 3-(4-methoxyphenyl) Methyl group at position 2 sterically hinders tautomerization; methoxy group retains aromaticity
B3 (Pharmacological Study) 9-(2-Chlorophenyl) Chlorine atom enhances electrophilicity and potential receptor binding

Key Observations:

  • Morpholinopropyl vs. Hydroxyalkyl Chains: The morpholine moiety in the target compound likely improves aqueous solubility compared to hydroxyalkyl-substituted analogs (e.g., 4a, 4b), which rely on hydroxyl groups for polarity .
  • This may influence reactivity or metabolic stability .
  • Anti-Inflammatory Activity: In pharmacological studies, analogs like B3 (9-(2-chlorophenyl)) demonstrated dose-dependent inhibition of LPS-induced cytokines (e.g., TNF-α, IL-6) in RAW 264.7 cells at 6.25–25 μg/mL . The target compound’s morpholinopropyl group may modulate similar pathways but with altered pharmacokinetics.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Spectral Data
Target Compound* ~437.5 (estimated) N/A N/A Expected IR: C=O stretch ~1700 cm⁻¹; Morpholine C-N/C-O bands ~1100 cm⁻¹
4a (n=3) 384.1 Not reported 82 $^1$H NMR: δ 7.45–6.80 (aromatic protons); IR: C=O at 1720 cm⁻¹
4b (n=4) 400.2 Not reported 73 $^13$C NMR: δ 165.3 (C=O); MS: m/z 400.2 [M]+
4d (n=4) 398.2 120–121 66 $^1$H NMR: δ 2.35 (CH$_3$); IR: Broad OH stretch at 3400 cm⁻¹

Key Observations:

  • Molecular Weight : The target compound’s higher molecular weight (~437.5 vs. 384–400 g/mol for analogs) may affect membrane permeability or biodistribution.
  • Synthetic Yields : Hydroxyalkyl-substituted analogs (e.g., 4a: 82% yield) are synthesized more efficiently than methyl-substituted derivatives (e.g., 4d: 66%), suggesting steric hindrance impacts reaction efficiency .

Table 3: Anti-Inflammatory Activity of Selected Derivatives

Compound Substituents IC$_{50}$ (Cytokine Inhibition) Mechanism Notes
B3 9-(2-Chlorophenyl) TNF-α: ~12.5 μg/mL; IL-6: ~10 μg/mL NF-κB pathway modulation; reduced COX-2 expression
Target Compound 9-(3-Morpholinopropyl) Not reported (predicted similar efficacy) Potential for enhanced solubility and reduced toxicity due to morpholine
4a (n=3) 9-(4-Hydroxybutyl) Not tested Hydroxybutyl may improve tissue penetration but limit metabolic stability

Key Observations:

  • The chlorophenyl-substituted B3 exhibits potent anti-inflammatory activity, likely due to halogen-mediated interactions with inflammatory mediators .
  • The target compound’s morpholinopropyl group may offer a balance between solubility and target affinity, though direct pharmacological data is lacking.

Biological Activity

The compound 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This compound features a chromeno-oxazine core with a morpholinopropyl substituent, which is essential for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of similar morpholinopropyl derivatives. For instance, compounds with a similar structure demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

The mechanism of action involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity. This was evidenced by significant reductions in ergosterol levels in treated fungal cells:

CompoundErgosterol Inhibition (%) at 24hErgosterol Inhibition (%) at 48h
This compoundTBDTBD
Reference Compound (Ketoconazole)TBDTBD

Anticancer Potential

The anticancer potential of similar compounds has been explored extensively. For example, derivatives of morpholinopropyl compounds have shown promising cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values indicating significant growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Cell LineIC50 Value (μM)
MCF-7TBD
A549TBD
NIH/3T3 (Normal Cells)>1000

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in fungal and cancer cell metabolism.
  • Cell Membrane Disruption : By interfering with ergosterol biosynthesis in fungi or altering lipid profiles in cancer cells, these compounds can compromise cellular integrity.
  • Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells by activating caspases or other pro-apoptotic factors.

Case Studies

Several case studies have documented the efficacy of related morpholinopropyl derivatives:

  • Study A : Investigated the antifungal efficacy against Candida species using a modified EUCAST protocol. The compound exhibited potent activity with MIC values significantly lower than those of traditional antifungals.
  • Study B : Focused on the anticancer properties against various cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways.

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